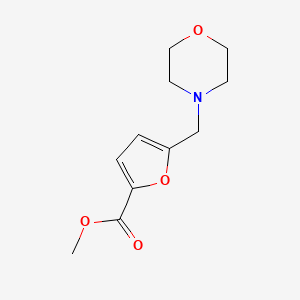
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester, also known as MMF, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. MMF is a derivative of furan-2-carboxylic acid and contains a morpholine group, which makes it a versatile molecule for drug design and development.
Mecanismo De Acción
The mechanism of action of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cell proliferation. 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester has been shown to inhibit the activity of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the synthesis of nucleotides in cells.
Biochemical and Physiological Effects:
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester has been shown to have various biochemical and physiological effects, including the inhibition of lymphocyte proliferation and the reduction of cytokine production. 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester has also been shown to reduce the expression of adhesion molecules on the surface of cells, which can prevent the migration of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester in lab experiments is its versatility as a molecule for drug design and development. 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester can be modified to target specific enzymes and signaling pathways involved in various diseases. However, one limitation of using 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research involving 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester. One potential area of investigation is the development of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester as a potential treatment for viral infections such as COVID-19. Additionally, 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester can be investigated as a potential treatment for other diseases such as cancer and autoimmune disorders.
Conclusion:
In conclusion, 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester is a versatile molecule with potential therapeutic applications in various diseases. Its mechanism of action and biochemical and physiological effects make it a promising candidate for drug design and development. Further research is needed to fully understand the potential of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester can be achieved through a multi-step process involving the reaction of furan-2-carboxylic acid with morpholine and subsequent esterification with methanol. The resulting compound can be purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester has been investigated as a potential treatment for various diseases such as rheumatoid arthritis, multiple sclerosis, and hepatitis B.
Propiedades
IUPAC Name |
methyl 5-(morpholin-4-ylmethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-11(13)10-3-2-9(16-10)8-12-4-6-15-7-5-12/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTOUUMXSRHMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2891765.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone](/img/structure/B2891767.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone](/img/structure/B2891768.png)
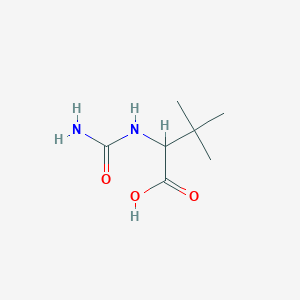
![2-(4-chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B2891772.png)
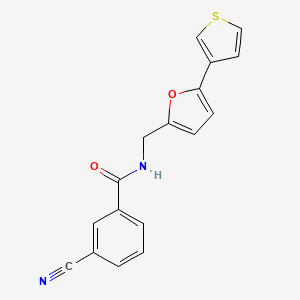
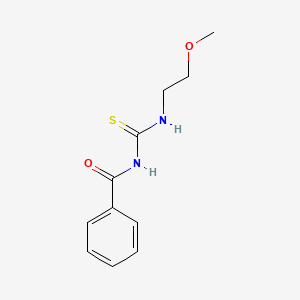
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2891778.png)
![N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2891780.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2891781.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea](/img/structure/B2891782.png)
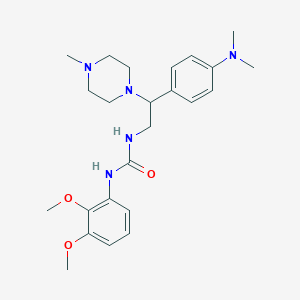
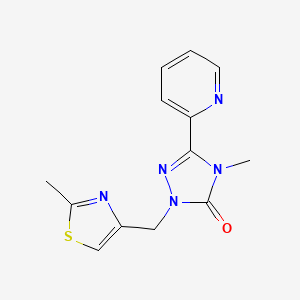
![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/no-structure.png)